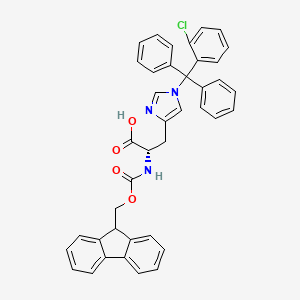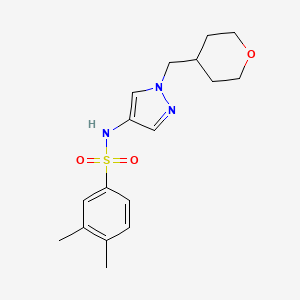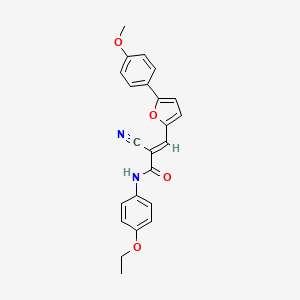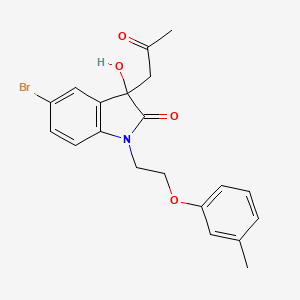
Fmoc-His(Clt)-OH
Overview
Description
Fmoc-His(Clt)-OH: is a derivative of histidine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorotrityl (Clt) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group protects the amino group, while the Clt group protects the imidazole side chain of histidine, preventing unwanted side reactions during peptide synthesis.
Mechanism of Action
Target of Action
Fmoc-His(Clt)-OH, also known as fluorenylmethyloxycarbonyl-histidine-chlorotrityl-OH, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid residues that make up the peptide chain . The role of this compound is to facilitate the formation of peptide bonds, which are crucial for the assembly of the peptide chain .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid, and is cleaved by secondary amines such as piperidine . This allows for the sequential addition of amino acids to the growing peptide chain .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of peptides . The use of this compound in peptide synthesis enables access to peptide thioester surrogates, which are key intermediates for the convergent synthesis of proteins through a process known as native chemical ligation (NCL) . The downstream effects of these pathways include the production of peptides of significant size and complexity, which are valuable resources for research in various fields .
Pharmacokinetics
The pharmacokinetic properties of this compound are primarily relevant in the context of its use in peptide synthesisInstead, its utility lies in its stability under the conditions of peptide synthesis and its reactivity with amino acids .
Result of Action
The molecular effect of this compound’s action is the formation of peptide bonds, leading to the assembly of a peptide chain . On a cellular level, the peptides synthesized using this compound can have various effects depending on their sequence and structure. These peptides can serve as tools for studying biological processes, developing new drugs, and designing novel enzymes and vaccines .
Action Environment
The action of this compound is influenced by the environmental conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the synthesis . Furthermore, the stability of this compound can be affected by storage conditions, with optimal stability typically achieved when stored in a cool, dry environment .
Biochemical Analysis
Biochemical Properties
Fmoc-His(Clt)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This property is crucial in the formation of peptide bonds, a unique and challenging problem for organic chemists .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, influencing the structure and function of cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group is used as a temporary protecting group for the N-terminus in peptide synthesis, and is cleaved by secondary amines such as piperidine .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The Fmoc group allows for rapid and efficient synthesis of peptides, making it an extremely valuable resource for research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The Fmoc group’s inherent hydrophobicity and aromaticity can promote the association of building blocks, influencing metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could also affect its localization or accumulation . The Fmoc group’s inherent hydrophobicity and aromaticity can promote the association of building blocks, influencing the transport and distribution of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Clt)-OH typically involves the following steps:
Protection of the Imidazole Side Chain: The imidazole side chain of histidine is protected using 2-chlorotrityl chloride (Clt-Cl) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Protection of the Amino Group: The amino group of histidine is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate (NaHCO3) in an aqueous-organic solvent mixture.
Purification: The protected histidine derivative is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are carried out in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Purification: Industrial purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-His(Clt)-OH undergoes deprotection reactions to remove the Fmoc and Clt protecting groups. The Fmoc group is typically removed using piperidine, while the Clt group is removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound participates in peptide coupling reactions, where the amino group of this compound reacts with the carboxyl group of another amino acid to form a peptide bond.
Common Reagents and Conditions:
Deprotection: Piperidine (20-50% in dimethylformamide) for Fmoc removal; TFA (95% in water) for Clt removal.
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt) in organic solvents like DCM or DMF.
Major Products:
Deprotected Histidine: Removal of the Fmoc and Clt groups yields free histidine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with histidine residues.
Scientific Research Applications
Chemistry: Fmoc-His(Clt)-OH is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS. It allows for the incorporation of histidine residues into peptide sequences with high precision.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides containing histidine residues are explored for their therapeutic potential, including antimicrobial peptides, enzyme inhibitors, and peptide-based vaccines.
Industry: this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and diagnostics.
Comparison with Similar Compounds
Fmoc-His(Boc)-OH: Similar to Fmoc-His(Clt)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc-His(Trt)-OH: Uses a trityl (Trt) group for side chain protection.
Fmoc-His(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Uniqueness: this compound is unique due to the use of the Clt group, which provides a balance between stability and ease of removal. This makes it particularly suitable for sequences where mild deprotection conditions are required to avoid side reactions.
Properties
IUPAC Name |
(2S)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGADBVEKBWUKO-QNGWXLTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2504779.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2504781.png)
![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)




![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)
![2-(1,2-benzoxazol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2504795.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2504796.png)

![1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2504799.png)
